An In-depth Technical Guide to (2S)-2-[(phenylsulfonyl)amino]propanoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to (2S)-2-[(phenylsulfonyl)amino]propanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (2S)-2-[(phenylsulfonyl)amino]propanoic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and in the design of novel therapeutics.
Introduction: A Versatile Scaffold in Chemical Biology
(2S)-2-[(phenylsulfonyl)amino]propanoic acid, also widely known as N-(Phenylsulfonyl)-L-alanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of peptide synthesis and medicinal chemistry. Its structure, which combines the chiral backbone of L-alanine with a robust phenylsulfonyl group, offers a unique combination of properties. The phenylsulfonyl moiety imparts increased stability, modulates lipophilicity, and can engage in specific interactions with biological targets, making it a valuable component in the design of peptidomimetics and other small molecule inhibitors.[1] This guide will delve into the core physicochemical properties, a reliable synthetic protocol, detailed spectroscopic analysis, and the diverse applications of this versatile compound.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (2S)-2-[(phenylsulfonyl)amino]propanoic acid is essential for its handling, formulation, and application in synthetic and biological contexts.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(phenylsulfonyl)amino]propanoic acid | N/A |
| Synonyms | N-(Phenylsulfonyl)-L-alanine, N-Benzenesulfonyl-L-alanine | [1] |
| CAS Number | 42908-31-6 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
Solubility and Acidity
(2S)-2-[(phenylsulfonyl)amino]propanoic acid is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), and is sparingly soluble in water.[1] Its solubility is pH-dependent due to the presence of the carboxylic acid group.
Synthesis and Purification
The synthesis of (2S)-2-[(phenylsulfonyl)amino]propanoic acid is a straightforward and high-yielding process, typically achieved through the reaction of L-alanine with benzenesulfonyl chloride under basic conditions. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic substitution at the sulfonyl chloride by the amino group of L-alanine.
Detailed Experimental Protocol
The following protocol is a robust and reproducible method for the laboratory-scale synthesis of (2S)-2-[(phenylsulfonyl)amino]propanoic acid.
Materials:
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L-Alanine
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Benzenesulfonyl chloride
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Sodium carbonate (Na₂CO₃)
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Deionized water
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Diethyl ether
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution of L-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) and sodium carbonate (2.5 eq) in deionized water. Cool the solution to 0 °C in an ice bath.
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Addition of Benzenesulfonyl Chloride: While vigorously stirring, slowly add benzenesulfonyl chloride (1.1 eq) to the cold solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzenesulfonyl chloride.
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Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification:
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure (2S)-2-[(phenylsulfonyl)amino]propanoic acid as a white crystalline solid.
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Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for (2S)-2-[(phenylsulfonyl)amino]propanoic acid based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
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Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the protons of the phenylsulfonyl group.
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α-Proton: A quartet or multiplet around δ 4.0-4.5 ppm, coupled to the methyl protons and the sulfonamide proton.
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Methyl Protons: A doublet around δ 1.3-1.5 ppm, coupled to the α-proton.
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Sulfonamide Proton (N-H): A broad singlet or doublet, the chemical shift of which is concentration and solvent dependent, typically between δ 5.0-8.0 ppm.
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Carboxylic Acid Proton (O-H): A very broad singlet, often not observed or appearing at δ > 10 ppm, depending on the solvent and concentration.
13C NMR:
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Carboxyl Carbon: A signal in the range of δ 170-180 ppm.
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Aromatic Carbons: Multiple signals between δ 125-140 ppm.
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α-Carbon: A signal around δ 50-60 ppm.
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Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
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N-H Stretch (Sulfonamide): A sharp to moderately broad peak around 3200-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.
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S=O Stretch (Sulfone): Two strong absorptions, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
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C-N Stretch: An absorption in the range of 1100-1300 cm⁻¹.
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Aromatic C=C Bending: Peaks in the fingerprint region (600-900 cm⁻¹).
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 228.0. In positive ion mode, the [M+H]⁺ peak would be at m/z 230.0, and the [M+Na]⁺ peak at m/z 252.0.
Applications in Drug Discovery and Development
(2S)-2-[(phenylsulfonyl)amino]propanoic acid serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a lead compound.
Peptidomimetics and Protease Inhibitors
The phenylsulfonyl group can act as a bioisostere for a peptide bond, offering resistance to enzymatic degradation. Furthermore, the sulfonamide moiety can act as a transition-state mimetic, making derivatives of this compound potent inhibitors of various proteases.
Scaffolds for Small Molecule Inhibitors
Beyond peptidomimetics, the rigid and well-defined structure of N-(Phenylsulfonyl)-L-alanine makes it an attractive scaffold for the development of inhibitors for other enzyme classes and protein-protein interactions. The phenyl ring and the chiral center provide multiple points for diversification through further chemical modification.
Safety and Handling
As with any chemical reagent, (2S)-2-[(phenylsulfonyl)amino]propanoic acid should be handled with appropriate care in a laboratory setting.
General Safety Precautions
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and water.
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Ingestion: Rinse mouth with water and seek medical advice.
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Inhalation: Move to fresh air.
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Storage and Stability
Store in a tightly sealed container in a cool, dry place. The compound is generally stable under normal laboratory conditions.
Conclusion
(2S)-2-[(phenylsulfonyl)amino]propanoic acid is a fundamentally important building block with a broad spectrum of applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined stereochemistry, and the advantageous properties conferred by the phenylsulfonyl group make it a valuable tool for the design and synthesis of novel therapeutic agents. This guide provides the essential technical information to enable researchers to confidently and effectively utilize this compound in their research endeavors.
